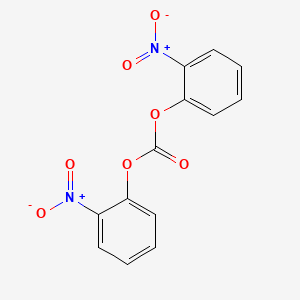

Bis(2-nitrophenyl) carbonate

Description

Structure

3D Structure

Properties

CAS No. |

81420-42-0 |

|---|---|

Molecular Formula |

C13H8N2O7 |

Molecular Weight |

304.21 g/mol |

IUPAC Name |

bis(2-nitrophenyl) carbonate |

InChI |

InChI=1S/C13H8N2O7/c16-13(21-11-7-3-1-5-9(11)14(17)18)22-12-8-4-2-6-10(12)15(19)20/h1-8H |

InChI Key |

DQPSUGZZTADITQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)OC2=CC=CC=C2[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)OC2=CC=CC=C2[N+](=O)[O-] |

Other CAS No. |

81420-42-0 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Synthesis and Characterization of Bis(2-nitrophenyl) Carbonate

The following technical guide details the synthesis, characterization, and application of Bis(2-nitrophenyl) carbonate (2-NpOC) . This document is structured for researchers requiring a robust, activating carbonate reagent distinct from the more common para-isomer.

Executive Summary

Bis(2-nitrophenyl) carbonate (CAS: 81420-42-0 ; also known as bis(o-nitrophenyl) carbonate) is a highly reactive, electrophilic carbonate ester used primarily as a safe, crystalline substitute for phosgene in organic synthesis. While its isomer, bis(4-nitrophenyl) carbonate (4-NpOC), is widely employed for peptide coupling, the 2-nitro (ortho) isomer offers unique steric and electronic properties. The ortho-nitro group provides a "ortho-effect," influencing the electrophilicity of the carbonyl center and the leaving group ability of 2-nitrophenol (pKa ~7.2), making it an excellent reagent for synthesizing ureas, carbamates, and heterocycles under mild conditions.

Scientific Background & Reactivity Profile[1]

Mechanistic Advantage

The utility of 2-NpOC lies in its ability to transfer a carbonyl group (

-

Leaving Group: 2-Nitrophenolate is a stable, resonance-stabilized leaving group.

-

Selectivity: Compared to the para-isomer, the ortho-isomer exhibits different solubility profiles and crystallization behaviors, often leading to higher purity intermediates.

-

Polymorphism: The compound is known to exist in at least two polymorphic forms, which can affect its dissolution rate in solid-phase synthesis.

Reaction Pathway

The synthesis utilizes Triphosgene (Bis(trichloromethyl) carbonate) as a solid, safer source of phosgene. Triphosgene decomposes in situ to generate phosgene, which then undergoes nucleophilic substitution by 2-nitrophenol.

Figure 1: Mechanistic pathway for the generation of Bis(2-nitrophenyl) carbonate via Triphosgene activation.

Experimental Protocol: Synthesis of Bis(2-nitrophenyl) Carbonate

Safety Note: This reaction involves Triphosgene, which generates trace Phosgene gas. All operations must be performed in a well-ventilated fume hood. Wear appropriate PPE (gloves, goggles, lab coat).

Materials

-

2-Nitrophenol: 2.05 equivalents (slight excess to ensure complete conversion).

-

Triphosgene: 0.34 equivalents (1 mol Triphosgene

3 mol Phosgene). -

Triethylamine (Et

N): 2.1 equivalents (HCl scavenger). -

Dichloromethane (DCM): Anhydrous (Solvent).

-

Sodium Hydroxide (1M): For quenching/washing.

Step-by-Step Procedure

-

Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar and an addition funnel, dissolve 2-nitrophenol (20 mmol, 2.78 g) in anhydrous DCM (50 mL).

-

Base Addition: Add Triethylamine (21 mmol, 2.9 mL) to the solution. Cool the mixture to 0°C using an ice bath. The solution will turn intense yellow due to the formation of the phenolate anion.

-

Acylation: Dissolve Triphosgene (3.4 mmol, 1.0 g) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes at 0°C.

-

Observation: A precipitate of triethylamine hydrochloride (Et

N·HCl) will form.[1]

-

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 2–3 hours.

-

Monitoring: Check reaction progress via TLC (Eluent: Hexane/EtOAc 7:3). The starting material (2-nitrophenol) spot should disappear.

-

-

Workup:

-

Quench the reaction by adding cold water (30 mL).

-

Separate the organic layer.

-

Wash the organic phase sequentially with:

-

1M HCl (2

20 mL) – Removes unreacted amine. -

1M NaOH (2

20 mL) – Crucial step: Removes unreacted 2-nitrophenol (turns aqueous layer yellow). -

Brine (saturated NaCl).

-

-

-

Purification: Dry the organic layer over anhydrous Na

SO -

Crystallization: Recrystallize from a mixture of Toluene/Hexane or DCM/Hexane to obtain analytical grade off-white to pale yellow crystals.

Figure 2: Experimental workflow for the synthesis and purification of 2-NpOC.

Characterization Data

The following data validates the structural identity of the synthesized compound.

| Technique | Parameter | Expected Value/Observation |

| Physical State | Appearance | Crystalline solid (White to pale yellow) |

| Melting Point | Range | 130–145°C (Polymorphic dependent; verify against Acta Cryst. data [2]) |

| IR Spectroscopy | Carbonyl ( | 1780–1795 cm |

| IR Spectroscopy | Nitro ( | ~1530 cm |

| Aromatic Region | ||

| Carbonyl Carbon |

Note on Polymorphism: Bis(2-nitrophenyl) carbonate crystallizes in the monoclinic system (space group P2

Applications in Drug Development[7]

Urea Synthesis

2-NpOC is superior to phosgene for synthesizing symmetric and asymmetric ureas.

-

Protocol: React 2-NpOC with Amine A (1 eq) to form the o-nitrophenyl carbamate intermediate, then add Amine B (1 eq).

-

Advantage: The intermediate carbamate is often isolable and stable, allowing for sequential addition of amines ("One-pot, two-step").

Heterocycle Formation

Used as a C1 synthon for closing rings in the synthesis of:

-

Benzoxazolones: From 2-aminophenols.

-

Oxazolidinones: From 1,2-amino alcohols (Evans chiral auxiliaries) [3].

Peptide Coupling

Acts as a coupling reagent to activate carboxylic acids, forming active esters that react with amines to form amide bonds without racemization.

References

-

Synthesis of Bis(nitrophenyl)

-

Cotarca, L., et al.[2] "A study on the bis(mononitrophenyl) carbonates formation reaction." Revista de Chimie (Bucharest), 2001, 52(7-8), 371–376.

-

-

Crystallography & Polymorphism

-

Applications in Synthesis

-

Simon, M., et al. "Bis(o-nitrophenyl) Carbonate as a New Reagent for the Synthesis of Chiral Oxazolidin-2-ones." Revista de Chimie, 2002, 53, 535.[2]

-

-

General Carbonate Reactivity

Sources

Bis(2-nitrophenyl) Carbonate: Technical Profile & Application Guide

The following technical guide details the physical and chemical profile of Bis(2-nitrophenyl) carbonate (2-NpOC) , a specialized activated carbonate distinct from its more common para-isomer.

Executive Summary

Bis(2-nitrophenyl) carbonate (2-NpOC; CAS 81420-42-0) is a highly reactive, electrophilic carbonylating agent used in organic synthesis. It serves as a superior alternative to phosgene, triphosgene, and bis(4-nitrophenyl) carbonate (4-NpOC) for sensitive nucleophilic couplings.

Key Technical Advantage: Unlike its para-isomer, 2-NpOC exhibits enhanced electrophilicity due to the ortho-effect (inductive and field effects of the nitro group proximal to the carbonyl) and superior solubility in a wider range of organic solvents (e.g., dichloromethane, acetonitrile). This allows for milder reaction conditions, often proceeding rapidly at room temperature where 4-NpOC would require heating or prolonged times.

Physical & Chemical Properties[1][2][3][4][5][6][7]

Identification & Physical Data

The distinction between the ortho (2-nitro) and para (4-nitro) isomers is critical for experimental success.

| Property | Data / Description |

| IUPAC Name | Bis(2-nitrophenyl) carbonate |

| Common Abbreviation | 2-NpOC, Bis(o-nitrophenyl) carbonate |

| CAS Number | 81420-42-0 (Distinct from para-isomer 5070-13-3) |

| Molecular Formula | C₁₃H₈N₂O₅ |

| Molecular Weight | 304.21 g/mol |

| Physical State | Crystalline Solid / White to Off-White Powder |

| Melting Point | Not widely standardized in literature (often used in solution); para-isomer melts at 136–139 °C. |

| Solubility | High: DCM, THF, Acetonitrile, Ethyl Acetate.Low: Water, Hexanes.[1][2] |

| Stability | Moisture sensitive. Store under inert gas (Argon/Nitrogen) at 2–8 °C. |

Chemical Reactivity Profile

-

Electrophilicity: The carbonyl carbon is highly activated by the two electron-withdrawing 2-nitrophenoxy leaving groups. The ortho-nitro group exerts a stronger electron-withdrawing field effect than the para-nitro group due to proximity, making 2-NpOC more susceptible to nucleophilic attack.

-

Leaving Group: 2-Nitrophenol (pKa ~7.2). Upon reaction, it releases 2-nitrophenol, which is easily removed during workup (often by basic wash).

-

Selectivity: Highly selective for primary amines over secondary amines at low temperatures; reacts with 1,2-amino alcohols to form cyclic carbamates (oxazolidinones) without external heat.

Mechanistic Insight

The efficacy of 2-NpOC relies on the "Ortho-Effect." The steric bulk and electronic repulsion of the ortho-nitro group destabilize the ground state of the carbonate while the inductive effect increases the partial positive charge on the carbonyl carbon.

Visualization: Nucleophilic Substitution Mechanism

The following diagram illustrates the generic activation pathway of an amine nucleophile attacking 2-NpOC.

Caption: Stepwise mechanism showing nucleophilic attack on the carbonyl center followed by the elimination of 2-nitrophenol.

Synthetic Applications & Protocols

Synthesis of Chiral Oxazolidin-2-ones

This is the primary application where 2-NpOC outperforms other reagents. It allows for the "one-pot" cyclization of chiral 1,2-amino alcohols under mild conditions, preserving stereochemical integrity.

Protocol:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon.

-

Dissolution: Dissolve Bis(2-nitrophenyl) carbonate (1.1 equiv) in anhydrous CH₂Cl₂ (0.1 M concentration).

-

Addition: Add the chiral 1,2-amino alcohol (1.0 equiv) to the stirring solution.

-

Catalysis: Add DMAP (4-(Dimethylamino)pyridine) (0.1 equiv).

-

Note: The reaction typically proceeds at Room Temperature .

-

-

Monitoring: Stir for 3 hours. Monitor by TLC (disappearance of amino alcohol).

-

Workup: Dilute with CH₂Cl₂, wash with saturated NaHCO₃ (removes 2-nitrophenol), then brine. Dry over Na₂SO₄ and concentrate.

Synthesis of Unsymmetrical Ureas

2-NpOC allows for the sequential addition of two different amines, avoiding the formation of symmetric urea byproducts common with phosgene.

Workflow Visualization:

Caption: Sequential amine addition workflow for synthesizing unsymmetrical ureas with high selectivity.

Safety & Handling (E-E-A-T)

Warning: While less toxic than phosgene, 2-NpOC is an irritant and releases 2-nitrophenol upon hydrolysis/reaction.

-

Handling: Always manipulate in a fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store at 2–8°C under inert atmosphere. Moisture will hydrolyze the reagent to CO₂ and 2-nitrophenol (yellow discoloration indicates decomposition).

-

Decontamination: Quench excess reagent with 1M NaOH or saturated aqueous NaHCO₃ solution. The resulting bright yellow color (phenolate anion) confirms quenching.

References

-

Synthesis of Chiral Oxazolidin-2-ones: Simon, M., et al. "Bis(o-nitrophenyl) Carbonate as a New Reagent for the Synthesis of Chiral Oxazolidin-2-ones." Synthetic Communications, 39(15), 2633–2639.

-

Urea Synthesis: "Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate." National Institutes of Health (PMC).

-

Comparative Reactivity: "Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates." Journal of Emerging Investigators.

-

CAS Verification: "Bis(2-nitrophenyl) carbonate CAS 81420-42-0."[3][4][5] ChemSrc Chemical Database.

Sources

- 1. TWI443080B - Processes for producing aryl carbamates, isocynates and polyureas using diaryl carbonate - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Diphenyl carbonate | CAS#:102-09-0 | Chemsrc [chemsrc.com]

- 4. bis(2-nitrophenyl)amine | CAS#:18264-71-6 | Chemsrc [chemsrc.com]

- 5. bis(2-nitrophenyl) carbonate | CAS#:81420-42-0 | Chemsrc [chemsrc.com]

"Bis(2-nitrophenyl) carbonate" CAS number 81420-42-0

Topic: "Bis(2-nitrophenyl) carbonate" CAS number 81420-42-0 Content Type: In-depth Technical Guide / Whitepaper[1]

A Precision Reagent for Controlled Carbonyl Transfer and Carbamate Synthesis

Executive Summary

Bis(2-nitrophenyl) carbonate (Bis-ONP), designated by CAS 81420-42-0 , represents a specialized class of activated diaryl carbonates used in organic synthesis and medicinal chemistry.[2] Functioning as a crystalline, shelf-stable surrogate for phosgene, Bis-ONP enables the safe and selective introduction of the carbonyl moiety (C=O) into complex molecules.

Unlike its more ubiquitous isomer, Bis(4-nitrophenyl) carbonate (Bis-PNP), the ortho-substituted Bis-ONP offers distinct steric and electronic profiles. These properties make it particularly valuable for stepwise nucleophilic substitutions—such as the synthesis of asymmetric ureas and carbamates—where kinetic control is paramount to prevent over-reaction or polymerization.

Chemical Profile & Specifications

Bis-ONP is a diester of carbonic acid and 2-nitrophenol. Its reactivity is driven by the electron-withdrawing nitro groups at the ortho positions, which activate the central carbonyl carbon toward nucleophilic attack while making the phenoxide a good leaving group.

| Property | Specification |

| Chemical Name | Bis(2-nitrophenyl) carbonate |

| CAS Number | 81420-42-0 |

| Common Abbreviations | Bis-ONP, 2-NPC |

| Molecular Formula | C₁₃H₈N₂O₇ |

| Molecular Weight | 304.21 g/mol |

| Appearance | Crystalline Solid (White to Pale Yellow) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, Toluene; Insoluble in Water |

| Leaving Group | 2-Nitrophenol (pKa ~ 7.2) |

| Storage | Inert atmosphere (Ar/N₂), Desiccated, 2-8°C recommended |

Structural Significance: The Ortho-Effect

While the para-isomer (Bis-PNP) is widely used for its high reactivity, Bis-ONP leverages the ortho-effect. The proximity of the nitro group to the carbonate linkage creates a specific steric environment. This can retard the rate of the second nucleophilic attack, allowing for the isolation of stable carbamate intermediates—a critical feature for synthesizing unsymmetrical ureas or heterocycles.

Mechanistic Insight: Nucleophilic Acyl Substitution

The utility of Bis-ONP relies on a predictable, stepwise addition-elimination mechanism.

-

Activation: The carbonyl carbon is highly electrophilic due to the inductive effect of the two 2-nitrophenoxy groups.

-

First Substitution (Carbamate Formation): A primary nucleophile (e.g., amine) attacks the carbonyl, expelling one equivalent of 2-nitrophenol to form an activated 2-nitrophenyl carbamate.

-

Second Substitution (Urea/Carbonate Formation): A second nucleophile attacks the carbamate, expelling the second equivalent of 2-nitrophenol to yield the final stable product.

Diagram 1: Stepwise Reaction Pathway

The following diagram illustrates the conversion of Bis-ONP into an unsymmetrical urea via a stable carbamate intermediate.

Caption: Stepwise displacement of 2-nitrophenol groups allows for the controlled synthesis of unsymmetrical ureas.

Applications & Experimental Protocols

A. Synthesis of Unsymmetrical Ureas

Bis-ONP is superior to phosgene for this application because the intermediate carbamate is often stable enough to be monitored or even isolated, preventing the formation of symmetric urea byproducts.

Protocol: One-Pot Synthesis of R1-NH-CO-NH-R2

-

Reagents: Bis-ONP (1.0 equiv), Amine 1 (1.0 equiv), Amine 2 (1.0 equiv), Triethylamine (Et₃N, 2.0-2.5 equiv).

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

Step-by-Step Methodology:

-

Preparation: Dissolve Bis-ONP (1.0 equiv) in anhydrous DCM (0.1 M concentration) under nitrogen atmosphere.

-

Activation (Step 1): Cool the solution to 0°C. Add Amine 1 (1.0 equiv) dropwise, followed by Et₃N (1.0 equiv).

-

Mechanistic Note: The reaction is typically exothermic. Maintenance of 0°C prevents double-addition.

-

-

Monitoring: Stir at 0°C -> RT for 1-2 hours. Monitor by TLC or HPLC for the disappearance of Bis-ONP and formation of the carbamate intermediate.

-

Coupling (Step 2): Once Step 1 is complete, add Amine 2 (1.0 equiv) and additional Et₃N (1.0-1.5 equiv).

-

Optimization: If Amine 2 is sterically hindered, mild heating (40-60°C) may be required.

-

-

Work-up: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amines) and saturated NaHCO₃ (to remove 2-nitrophenol byproduct).

-

Note: 2-Nitrophenol is yellow; the organic layer will be colored. Repeated basic washes are required to fully remove it.

-

-

Purification: Dry over Na₂SO₄, concentrate, and purify via recrystallization or silica chromatography.

B. Preparation of Activated Carbamates (Peptide Chemistry)

Bis-ONP serves as a reagent to "activate" amino acids or alcohols, converting them into reactive carbamates that can react with nucleophiles in subsequent steps without further reagents.

| Component | Role | Advantage over Bis-PNP |

| Bis-ONP | Carbonyl Source | Ortho-substitution may offer better solubility in certain organic solvents and different hydrolytic stability profiles. |

| Alcohol/Amine | Substrate | Conversion to active ester/carbamate proceeds under mild conditions (0-25°C). |

| Base | Catalyst | Pyridine or DMAP can accelerate the reaction if the substrate is non-nucleophilic. |

Comparative Analysis: Bis-ONP vs. Alternatives

The choice between Bis-ONP, Bis-PNP, and Triphosgene is dictated by the required selectivity and safety profile.

| Feature | Bis(2-nitrophenyl) Carbonate (Bis-ONP) | Bis(4-nitrophenyl) Carbonate (Bis-PNP) | Triphosgene |

| Physical State | Solid | Solid | Solid |

| Toxicity | Moderate (Releases Nitrophenol) | Moderate (Releases Nitrophenol) | High (Releases Phosgene gas) |

| Reactivity | High, but tunable via ortho-sterics | High, often indiscriminate | Very High, requires strict control |

| Selectivity | Excellent for stepwise synthesis | Good | Low (prone to symmetric byproducts) |

| Byproduct | 2-Nitrophenol (Yellow, easy to track) | 4-Nitrophenol (Yellow, easy to track) | HCl, Phosgene gas |

Diagram 2: Reagent Selection Workflow

Caption: Decision matrix for selecting Bis-ONP based on safety constraints and synthetic complexity.

Safety & Handling Protocols

Warning: While Bis-ONP is a solid and safer than phosgene, it is a sensitizer and releases 2-nitrophenol upon hydrolysis or reaction.

-

Engineering Controls: Always handle in a certified chemical fume hood.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Byproduct Management: The reaction generates 2-nitrophenol, which is toxic and environmentally hazardous. All aqueous washes (especially basic washes containing the nitrophenolate ion) must be collected as hazardous organic waste.

-

Decontamination: Spills should be quenched with dilute sodium hydroxide (NaOH) solution, which hydrolyzes the carbonate to harmless carbonate salts and sodium 2-nitrophenolate (yellow), facilitating cleanup.

References

-

Synthesis of Bis-ureas: Cotarca, L., et al. "Bis(o-nitrophenyl) carbonate: A mild reagent for the synthesis of bis-ureas."[3] Molecules, 2000.

-

Carbamate Synthesis Patent: "Process for preparation of highly pure 3-dimethylaminophenyl dimethylcarbamate." WO2012131699A1.

-

Structural Characterization: Simon, M., et al.[3] "A second polymorph of bis(o-nitrophenyl) carbonate."[3] Acta Crystallographica Section E, 2003.[3]

-

General Reactivity: "Bis(2-nitrophenyl) carbonate CAS 81420-42-0 Product Page." EvitaChem. [4]

Sources

Technical Guide: Bis(2-nitrophenyl) Carbonate in Nucleophilic Carbonyl Transfer

Topic: "Bis(2-nitrophenyl) carbonate" mechanism of action in carbonylation Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Precision Carbonylation: Mechanism, Protocol, and Control

Executive Summary

In the landscape of carbonylating agents, Bis(2-nitrophenyl) carbonate (2-Np2CO) occupies a distinct niche as a crystalline, stable, and highly selective alternative to phosgene, triphosgene, and 1,1'-carbonyldiimidazole (CDI). While often overshadowed by its para-isomer, the ortho-substituted variant offers unique mechanistic advantages in directional urea synthesis and stepwise carbonylation .

This guide details the mechanism of action of 2-Np2CO, specifically focusing on its utility in preventing "over-reaction" (symmetrical byproduct formation) during the synthesis of non-symmetrical ureas and carbamates. We provide a validated protocol for its use as a phosgene-free C1 synthon in drug discovery.

Chemical Profile & Mechanistic Foundation

The Reagent

-

IUPAC Name: Bis(2-nitrophenyl) carbonate

-

Role: Electrophilic Carbonyl Source (C1 Synthon)

-

Leaving Group: 2-Nitrophenol (pKa ~ 7.23)

Mechanism of Action: The "Stepwise" Advantage

The core value of 2-Np2CO lies in its tunable electrophilicity . Unlike phosgene (which is highly reactive and difficult to stop at the mono-substituted stage) or CDI (which forms a less reactive imidazole intermediate often requiring heat or activation), 2-Np2CO reacts via a controlled Addition-Elimination pathway.

The Ortho-Effect and Intermediate Stability

The presence of the nitro group at the ortho position provides both electronic activation (inductive withdrawal) and steric shielding.

-

Activation: The carbonyl carbon is highly electrophilic due to the electron-withdrawing nature of the two 2-nitrophenoxy groups.

-

Differentiation: Upon the first nucleophilic attack (e.g., by an amine), one molecule of 2-nitrophenol is expelled. The resulting intermediate—an active carbamate (e.g., 2-nitrophenyl N-alkylcarbamate)—is significantly less electrophilic than the parent carbonate.

-

Control: This drop in reactivity allows the researcher to isolate the intermediate or modulate the temperature to trigger the second addition, enabling the synthesis of unsymmetrical ureas without substantial formation of symmetrical byproducts.

Mechanistic Pathway Diagram

The following diagram illustrates the stepwise displacement mechanism, highlighting the critical "Active Carbamate" intermediate.

Caption: Stepwise nucleophilic substitution of Bis(2-nitrophenyl) carbonate allowing isolation of the carbamate intermediate.

Comparative Analysis: Reagent Selection

In drug development, selecting the right carbonyl source is critical for yield and purity. The table below compares 2-Np2CO against standard alternatives.

| Feature | Bis(2-nitrophenyl) carbonate | 1,1'-Carbonyldiimidazole (CDI) | Triphosgene |

| Reactivity | Moderate/High (Tunable) | Low/Moderate (Requires activation) | Very High (Aggressive) |

| Selectivity | Excellent (Stops at mono-sub) | Good | Poor (Prone to symmetric urea) |

| Byproducts | 2-Nitrophenol (Solid, easily removed) | Imidazole (Water soluble) | HCl, Phosgene gas (Toxic) |

| Handling | Stable Crystalline Solid | Moisture Sensitive Solid | Solid (Decomposes to gas) |

| Atom Economy | Low (High MW leaving group) | Moderate | High |

| Primary Use | Unsymmetrical Ureas/Carbamates | Amide coupling, Heterocycles | Symmetrical Ureas, Chlorination |

Key Insight: Use 2-Np2CO when the two nucleophiles are different (e.g., R1-NH2 and R2-NH2) and you must avoid the formation of R1-NH-CO-NH-R1.

Experimental Protocol: Directional Urea Synthesis

This protocol describes the synthesis of an unsymmetrical urea.[2] It is designed to be self-validating: the appearance of the yellow 2-nitrophenol color serves as a visual indicator of reaction progress.

Phase 1: Formation of the Active Carbamate

Objective: Selectively attach the carbonyl linker to the first amine.

-

Setup: In a dry round-bottom flask under Nitrogen/Argon, dissolve Bis(2-nitrophenyl) carbonate (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

-

Addition: Cool the solution to 0°C. Add Amine 1 (1.0 equiv) dropwise.

-

Note: If the amine is a salt, add 1.0 equiv of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

-

-

Monitoring: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT).

-

Visual Check: The solution will turn yellow due to the release of 2-nitrophenol.

-

TLC/LCMS: Monitor for the disappearance of the carbonate starting material.

-

-

Workup (Optional but Recommended):

-

For maximum purity, wash the organic layer with cold saturated NaHCO3 (to remove generated 2-nitrophenol) and brine. Dry over Na2SO4 and concentrate.

-

Result: You now have the isolated 2-nitrophenyl carbamate intermediate .

-

Phase 2: Nucleophilic Displacement (Urea Formation)

Objective: Displace the second leaving group with the second amine.

-

Setup: Redissolve the intermediate (from Phase 1) in THF or Toluene (DCM can be used if the amine is reactive).

-

Reaction: Add Amine 2 (1.1 equiv) and a base (TEA/DIPEA, 1.5 equiv).

-

Conditions:

-

Reactive Amines: Stir at RT for 2–12 hours.

-

Unreactive Amines: Heat to reflux (THF: 66°C or Toluene: 110°C). The ortho-nitro group facilitates displacement, but steric bulk on the amine may require thermal energy.

-

-

Purification:

-

The byproduct is 2-nitrophenol. It can be removed via basic aqueous wash (it forms a water-soluble phenolate) or column chromatography (it elutes early/distinctly).

-

Workflow Visualization

Caption: Operational workflow for the two-step directional synthesis of ureas using 2-Np2CO.

Applications in Drug Discovery

Peptidomimetics and Urea Linkers

2-Np2CO is extensively used to link amino acid derivatives. Its ability to react with an N-protected amino acid (forming the activated ester/carbamate) and subsequently with a second amino ester makes it ideal for generating urea-linked peptidomimetics without racemization [1].

Heterocycle Formation

The reagent is used to close rings. For example, reacting a 1,2-diamine with 2-Np2CO yields cyclic ureas (2-imidazolidinones). The stepwise mechanism allows for the formation of heterocycles with different substituents on the nitrogen atoms if a linear precursor is built first.

Safety and Handling

-

Toxicity: While 2-Np2CO is a solid and safer than phosgene gas, it is an irritant. The byproduct, 2-nitrophenol, is toxic and stains skin yellow.

-

PPE: Standard lab coat, gloves, and fume hood are mandatory.

-

Waste: All aqueous washes containing nitrophenols must be segregated into specific organic waste streams, as phenols can be hazardous to aquatic life.

References

-

Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate. Source: Molecules (2008), 13(12), 3192-3197.[3] URL:[Link]

-

Kinetics and mechanism of the aminolysis of bis(4-nitrophenyl) carbonate (Comparative mechanistic insight). Source: J. Org. Chem. (Relevant mechanistic parallel). URL:[Link]

Sources

Technical Guide: Solubility & Solvent Selection for Bis(2-nitrophenyl) carbonate

This guide details the solubility profile, solvent selection criteria, and handling protocols for Bis(2-nitrophenyl) carbonate (2-NpOC) , specifically distinguishing it from its para-isomer.

Executive Summary & Compound Identity

Bis(2-nitrophenyl) carbonate (CAS: 5034-77-5), often abbreviated as 2-NpOC , is a highly reactive carbonate ester used primarily as a mild, safer alternative to phosgene for activating alcohols and amines. Unlike its more common isomer, Bis(4-nitrophenyl) carbonate (4-NpOC), the ortho-nitro substitution pattern influences its solubility and steric reactivity profile.

Critical Distinction:

-

Target Compound: Bis(2 -nitrophenyl) carbonate (Ortho-isomer)

-

Common Confusion: Bis(4 -nitrophenyl) carbonate (Para-isomer, CAS 5070-13-3)

-

Implication: While solubility trends are similar, the ortho-isomer typically exhibits higher solubility in non-polar organic solvents due to the intramolecular nitro-carbonyl interaction reducing the net dipole moment compared to the para-isomer.

Physicochemical Solubility Profile

The solubility of 2-NpOC is governed by its lipophilic aromatic rings and the electrophilic carbonate core. It is hydrolytically unstable ; therefore, "solubility" in protic solvents often results in decomposition (solvolysis) rather than true dissolution.

Solvent Compatibility Table

| Solvent Class | Specific Solvent | Solubility Rating | Suitability | Technical Notes |

| Chlorinated | Dichloromethane (DCM) | High | Excellent | Primary solvent for synthesis and reactions. |

| Chloroform ( | High | Excellent | Good alternative to DCM; acid traces may catalyze hydrolysis. | |

| Polar Aprotic | Acetonitrile (MeCN) | High | Good | Ideal for polar reactions (e.g., urea formation). |

| DMF / DMAc | High | Good | Used for peptide coupling; difficult to remove. | |

| THF | Moderate-High | Good | Ensure THF is dry/stabilized; peroxides may react. | |

| Esters | Ethyl Acetate | Moderate | Fair | Good for workup/extraction; less solubilizing than DCM. |

| Aromatic | Toluene | Moderate | Variable | Excellent for recrystallization (often requires heating). |

| Alkanes | Hexane / Cyclohexane | Insoluble | Antisolvent | Used to precipitate the compound during purification. |

| Protic | Water | Decomposes | Unsuitable | Rapid hydrolysis to 2-nitrophenol and |

| Alcohols (MeOH, EtOH) | Decomposes | Unsuitable | Reacts to form mixed alkyl-aryl carbonates (Solvolysis). |

Reactivity vs. Solubility: The Solvolysis Trap

Researchers must distinguish between dissolution (physical mixing) and solvolysis (chemical reaction).

-

In Alcohols: 2-NpOC will appear to dissolve in Methanol or Ethanol. However, it is actually reacting to form the alkyl-2-nitrophenyl carbonate. Do not use alcohols as solvents unless the alcohol is the reactant.

-

In Water: It is insoluble but hydrolyzes at the interface. High pH accelerates this hydrolysis, releasing the bright yellow 2-nitrophenolate anion (

), which serves as a visual indicator of decomposition.

Mechanism of Activation & Solvent Role

The solvent must stabilize the tetrahedral intermediate without competing with the nucleophile. Polar aprotic solvents (MeCN, DMF) stabilize the transition state, while non-polar solvents (DCM) are preferred when the product precipitates or for ease of workup.

Figure 1: Reaction pathway showing the generation of the active species. The solvent must be inert to the electrophilic carbonate core.

Experimental Protocols

Protocol A: Preparation of a Stock Solution (100 mM)

-

Solvent Choice: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).

-

Pre-requisite: Glassware must be oven-dried. 2-NpOC is moisture-sensitive.[1]

-

Weigh 304 mg of Bis(2-nitrophenyl) carbonate (MW: 304.21 g/mol ).

-

Place in a dry vial flushed with Nitrogen or Argon.

-

Add 10.0 mL of anhydrous solvent.

-

Vortex or sonicate briefly. The solution should be clear and colorless to pale yellow.

-

Note: A bright yellow color indicates the presence of free 2-nitrophenol (hydrolysis impurity).

-

Protocol B: Recrystallization / Purification

If the reagent has degraded (turned yellow/orange), it can be purified.

-

Solvent System: Toluene (Solvent) / Cyclohexane (Antisolvent).

-

Dissolve the crude solid in the minimum amount of boiling Toluene (approx. 5-10 mL per gram).

-

Filter hot if insoluble particulates remain.

-

Allow the solution to cool slowly to room temperature.

-

Add Cyclohexane dropwise until turbidity persists.

-

Cool at 4°C overnight.

-

Filter the white/pale-yellow crystals and dry under vacuum over

.

Solvent Selection Decision Tree

Use this logic flow to select the appropriate solvent for your specific application.

Figure 2: Decision matrix for solvent selection based on experimental intent.

References

-

Synthesis of Bis-ureas: Tundo, P., et al. "Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate." PMC (NIH). Available at: [Link] (Accessed via NIH).

-

Hydrolysis Kinetics: El Seoud, O. A., et al. "Kinetics of the pH-Independent Hydrolysis of Bis(2,4-dinitrophenyl) Carbonate."[2] Journal of Organic Chemistry. Available at: [Link].

Sources

Bis(2-nitrophenyl) Carbonate: A High-Efficacy Phosgene Substitute for Advanced Chemical Synthesis

Executive Summary

For decades, the synthesis of polycarbonates, polyureas, and aliphatic diisocyanates (ADIs) has relied heavily on phosgene—a highly reactive but lethally toxic gas that generates corrosive hydrogen chloride (HCl) byproducts[1]. While solid alternatives like triphosgene mitigate some handling risks, they still release HCl and pose severe inhalation hazards.

As the pharmaceutical and polymer industries pivot toward green chemistry, bis(2-nitrophenyl) carbonate (b2npc) has emerged as a premier, non-toxic phosgene substitute. As an activated diaryl carbonate, b2npc allows for the catalyst-free carbonylation of amines and alcohols under remarkably mild conditions[2]. This whitepaper provides an authoritative, deep-dive into the mechanistic causality, comparative efficacy, and validated experimental protocols for utilizing b2npc in advanced synthetic workflows.

Mechanistic Grounding: The Ortho-Nitro Activation Effect

The utility of diaryl carbonates as phosgene substitutes is dictated by the electrophilicity of their central carbonyl carbon. Standard diphenyl carbonate (DPC) is relatively stable and typically requires harsh conditions—such as temperatures of 40°C–80°C and complex carboxylic acid/tertiary amine co-catalyst systems—to achieve high carbonylation yields[3].

The Causality of b2npc's Superiority: By introducing a nitro group at the ortho position of the phenyl rings, b2npc leverages a profound electron-withdrawing effect (via both inductive and resonance mechanisms). This drastically increases the partial positive charge on the carbonyl carbon, lowering the activation energy required for nucleophilic attack by primary amines or alcohols. Consequently, the first substitution reaction can occur rapidly at 10°C to 25°C without any metal or organic catalysts[2].

Furthermore, the steric hindrance and electronic deactivation following the first substitution allow for the isolation of the highly pure O-(2-nitrophenyl) carbamate intermediate. This stepwise control is critical for synthesizing asymmetric ureas and complex drug conjugates without generating symmetric urea byproducts[4].

Mechanistic pathway of urea synthesis using bis(2-nitrophenyl) carbonate.

Quantitative Data & Comparative Analysis

To justify the transition from legacy reagents to b2npc, it is essential to evaluate the operational parameters. The table below summarizes the quantitative and qualitative differences between common carbonylation agents.

| Reagent | Toxicity / Handling | Reactivity Profile | Primary Byproduct | Typical Reaction Conditions |

| Phosgene | Extremely High (Lethal gas) | Very High (Unselective) | HCl gas (Corrosive) | < 0°C, strict containment |

| Triphosgene | High (Solid, generates phosgene) | High | HCl gas (Corrosive) | Room temp, vented hoods |

| Diphenyl Carbonate (DPC) | Low (Stable solid) | Low | Phenol | 40–80°C, Catalyst required[3] |

| Bis(2-nitrophenyl) Carbonate | Low (Stable solid) | High (Activated) | 2-Nitrophenol | 10–25°C, Catalyst-free[2] |

Core Application 1: Synthesis of Carbamates and Ureas

The synthesis of highly pure carbamates (such as 3-dimethylaminophenyl dimethylcarbamate, a precursor to Neostigmine) traditionally required moisture-sensitive chloroformates. Utilizing b2npc allows for a robust, one-pot or two-step process[4].

Self-Validating Protocol: Two-Step Asymmetric Carbamate Synthesis

This protocol is designed to be self-validating; temperature control and phase separation serve as intrinsic checkpoints for reaction progression.

Step 1: Formation of the Activated Carbamate Intermediate

-

Preparation: Charge a flame-dried 250 mL round-bottom flask with 20.5 g of bis(2-nitrophenyl) carbonate and 100 mL of anhydrous toluene[4].

-

Temperature Control: Cool the flask to 0°C–5°C using an ice bath. Causality: Lowering the temperature suppresses the dual-addition of the amine, preventing symmetric urea formation[2].

-

Nucleophilic Addition: Dilute the primary amine (e.g., dimethylamine, 40% aq. solution) with 10 mL of water and add dropwise over 30 minutes.

-

Maturation: Remove the ice bath and stir at room temperature (10°C–25°C) for 3 hours.

-

Validation Check: Wash the mixture with saturated NaCl solution. Monitor the organic layer via HPLC at 254 nm. The complete disappearance of the b2npc peak validates the formation of 2-nitrophenyl dimethylcarbamate[4]. Dry over sodium sulfate and filter.

Step 2: Substitution to Final Carbamate/Urea

-

Activation of Second Nucleophile: In a separate flask, charge the secondary nucleophile (e.g., 3-dimethylaminophenol, 11 g), potassium hydroxide (4.8 g, 1.4–1.6 equivalents), and 120 mL toluene. Reflux at 100°C–110°C for 2 hours to form the phenoxide ion[2].

-

Coupling: Cool to room temperature, add the filtrate from Step 1, and reflux again at 100°C–110°C for 1.5 hours.

-

Isolation: Wash with 1N NaOH to remove the 2-nitrophenol byproduct. The resulting organic layer will yield the target carbamate with >98% HPLC purity and ~88% yield[4].

Core Application 2: Non-Phosgene Synthesis of Aliphatic Diisocyanates (ADIs)

Global production of diisocyanates (MDI, TDI, HDI) exceeds millions of tons annually, predominantly via phosgene routes[1]. The b2npc-mediated route offers a highly efficient, two-step thermolysis alternative that entirely eliminates halogenated solvents and HCl generation.

Protocol: Two-Step Thermolysis for ADIs

-

Carbonylation (Biscarbamate Formation): React an aliphatic diamine with b2npc in a low-polarity solvent (e.g., toluene or diphenyl ether) at 40°C–80°C. The activated nature of b2npc ensures quantitative conversion to the aliphatic biscarbamate without the need for high-pressure carbon monoxide or noble metal catalysts[1].

-

Thermolysis: Heat the isolated biscarbamate to 150°C–250°C (optimally 190°C–230°C) in a non-polar solvent. Causality: At this thermal threshold, the carbamate linkages cleave, releasing the target aliphatic diisocyanate and regenerating 2-nitrophenol[3].

-

Recovery: The 2-nitrophenol byproduct is recovered via fractional distillation and can be recycled to synthesize fresh b2npc, closing the green-chemistry loop.

Two-step non-phosgene workflow for aliphatic diisocyanate production.

Conclusion

Bis(2-nitrophenyl) carbonate represents a paradigm shift in synthetic organic chemistry. By strategically utilizing the electron-withdrawing power of the ortho-nitro group, chemists can bypass the thermodynamic hurdles of standard diaryl carbonates and the lethal toxicity of phosgene. Whether utilized in the precision synthesis of pharmaceutical carbamates or the bulk production of polymer-grade diisocyanates, b2npc ensures high yields, exceptional purity, and fundamentally safer laboratory and industrial environments.

References

- Handbook of Phase Transfer C

- US20170015621A1 - Two-step and one-pot processes for preparation of aliphatic diisocyanates Google P

- US9012676B2 - Processes for producing aryl carbamates, isocynates and polyureas using diaryl carbonate Google P

- WO2012131699A1 - Process for preparation of highly pure 3-dimethylaminophenyl dimethylcarbamate Google P

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. WO2012131699A1 - Process for preparation of highly pure 3-dimethylaminophenyl dimethylcarbamate - Google Patents [patents.google.com]

- 3. US9012676B2 - Processes for producing aryl carbamates, isocynates and polyureas using diaryl carbonate - Google Patents [patents.google.com]

- 4. WO2012131699A1 - Process for preparation of highly pure 3-dimethylaminophenyl dimethylcarbamate - Google Patents [patents.google.com]

The "o-Nitrophenyl" Carbonate System: Reagents & Protecting Group Strategies

The "o-Nitrophenyl" Carbonate System represents a dual-utility platform in organic synthesis: it functions both as a robust activating reagent (Bis(o-nitrophenyl) carbonate) and as a monitorable protecting group (o-nitrophenyloxycarbonyl, or o-NPOC).

This guide deconstructs the chemistry of the ortho-nitrophenyl carbonate moiety, distinguishing it from the photolabile ortho-nitrobenzyl (oNB) group, and details its application in nucleoside chemistry, peptide synthesis, and prodrug design.

Executive Summary: The Dual Role

The o-nitrophenyl carbonate moiety (

| Role | Chemical Entity | Function | Key Mechanism |

| Reagent | Bis(o-nitrophenyl) carbonate (BoP-CO | Phosgene substitute | Activates amines/alcohols to form carbamates/ureas via nucleophilic substitution. |

| Protecting Group | o-Nitrophenyloxycarbonyl (o-NPOC) | Hydroxyl/Amine Protection | Base-labile; cleavage releases yellow o-nitrophenolate ( |

The Reagent: Bis(o-nitrophenyl) Carbonate (BoP-CO )

Bis(o-nitrophenyl) carbonate is a crystalline, stable solid used as a safer alternative to phosgene or triphosgene. It is particularly valued for synthesizing substituted ureas , carbamates , and oxazolidinones under mild conditions.

Mechanism of Activation

The reagent possesses two good leaving groups (o-nitrophenol, pKa ~7.23). Upon nucleophilic attack by an amine or alcohol, the first o-nitrophenoxy group is displaced, forming an activated carbamate/carbonate intermediate. This intermediate is stable enough to be isolated but reactive enough to undergo a second substitution.

Figure 1: Step-wise activation mechanism using Bis(o-nitrophenyl) carbonate.

The Protecting Group: o-Nitrophenyloxycarbonyl (o-NPOC)

When used as a protecting group, the o-nitrophenyl carbonate moiety (

Stability & Cleavage Profile

-

Acid Stability: High. Stable to TFA/DCM conditions used to remove Boc or Trityl groups.

-

Base Lability: High. Cleaved by primary amines (e.g., propylamin) or hydroxide.

-

Photolability: Negligible. (Note: Do not confuse with o-nitrobenzyl).

-

Monitoring: The cleavage reaction releases o-nitrophenolate, which is intensely yellow in basic solution. This allows for quantitative colorimetric monitoring of the deprotection step, a critical advantage in automated solid-phase synthesis.

Comparison: o-NPOC vs. o-Nitrobenzyl (oNB)

A critical distinction must be made between the phenyl carbonate and the benzyl carbonate.

| Feature | o-Nitrophenyl Carbonate (o-NPOC) | o-Nitrobenzyl Carbonate (oNB) |

| Structure | Oxygen attached directly to Phenyl Ring | Oxygen attached to Benzylic Carbon |

| Cleavage | Nucleophilic Attack (Base/Amine) | Photolysis (UV light, 365 nm) |

| Mechanism | Addition-Elimination (Tetrahedral) | Norrish Type II (Redox isomerization) |

| Primary Use | Activated ester / Monitorable base-labile PG | Photocleavable Linker / Caged compounds |

Experimental Protocols

Protocol A: Synthesis of Bis(o-nitrophenyl) Carbonate

Adapted from Turoczi et al. (2008) and Benchchem protocols.

Reagents:

-

o-Nitrophenol (2.0 equiv)

-

Triphosgene (0.34 equiv) or Trichloromethyl chloroformate

-

Triethylamine (2.0 equiv)[1]

-

Solvent: Dichloromethane (DCM)

Procedure:

-

Dissolution: Dissolve o-nitrophenol (27.8 g, 0.2 mol) in dry DCM (200 mL) under inert atmosphere (

). -

Base Addition: Add triethylamine (20.2 g, 0.2 mol) and cool the mixture to 0°C.

-

Activation: Add triphosgene (19.8 g, 0.067 mol) dissolved in DCM dropwise over 30 minutes. Maintain temperature < 5°C.

-

Reaction: Stir at room temperature for 2 hours. Monitor by TLC (disappearance of nitrophenol).

-

Workup: Wash with water (2 x 100 mL), saturated

, and brine. Dry over -

Crystallization: Concentrate and recrystallize from Acetone/Hexane.

-

Yield: ~85-90%.

-

Appearance: White to pale yellow crystals.

-

Protocol B: Introduction of o-NPOC Protecting Group

Target: Protection of a primary alcohol (

-

Activation: Dissolve alcohol (1.0 mmol) in dry THF/DCM.

-

Reagent: Add Bis(o-nitrophenyl) carbonate (1.2 mmol).

-

Catalyst: Add DMAP (0.1 mmol) and DIPEA (1.5 mmol).

-

Reaction: Stir at RT for 4–6 hours. The solution may turn slightly yellow due to released nitrophenol.

-

Purification: Silica gel chromatography. The product is the mixed carbonate:

.

Protocol C: Deprotection & Quantification

Method: Nucleophilic displacement with quantification.

-

Conditions: Treat the protected substrate with Piperidine (20% in DMF) or n-Propylamine (neat) .

-

Reaction:

.-

Note: The carbonate often decomposes to release the free alcohol and the urea of the amine.

-

-

Monitoring: Measure Absorbance at 412 nm .

-

Using the extinction coefficient of o-nitrophenolate (

at pH > 8), calculate the concentration of released group to determine coupling efficiency or yield.

-

References

-

Turoczi, M. C., et al. (2008). "Synthesis of bis-ureas from bis(o-nitrophenyl) carbonate." Molecules, 13(12), 3192-3197. Link

-

BenchChem. (2025). "Bis(4-nitrophenyl) carbonate: Core Mechanism and Protocols." (Note: Protocols adapted for o-isomer). Link

- Glatthard, R., & Matter, M. (1963). "Bis-(p-nitrophenyl)-carbonate as a Reagent in Peptide Synthesis." Helvetica Chimica Acta, 46(3), 795-804.

- Izdebski, J., & Pawlak, D. (1989).

- Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. 5th Ed. Wiley-Interscience.

Sources

Technical Guide: Discovery, Synthesis, and Utility of Bis(2-nitrophenyl) Carbonate

The following technical guide details the discovery, chemistry, and application of Bis(2-nitrophenyl) carbonate (2-NpOC). This document is structured to provide actionable insights for researchers, distinguishing this specific ortho-isomer from its more common para-isomer counterpart.

Executive Summary

Bis(2-nitrophenyl) carbonate (2-NpOC) is a highly reactive, electrophilic carbonate reagent used in organic synthesis for the activation of amines and alcohols. While its structural isomer, Bis(4-nitrophenyl) carbonate (4-NpOC) , is the standard "off-the-shelf" reagent for peptide coupling and carbamate formation, the ortho-substituted 2-NpOC offers distinct steric and electronic properties.

Historically, 2-NpOC emerged not as a primary discovery but as a strategic variant during the "Active Ester Revolution" of the mid-20th century. Its utility lies in its ability to serve as a crystalline, weighable substitute for phosgene, providing a safer pathway to isocyanates, ureas, and heterocycles with altered selectivity profiles compared to the para-isomer.

| Feature | Bis(2-nitrophenyl) carbonate (2-NpOC) | Bis(4-nitrophenyl) carbonate (4-NpOC) |

| CAS Number | 81420-42-0 | 5070-13-3 |

| Structure | Ortho-nitro substitution | Para-nitro substitution |

| Primary Utility | Sterically demanding couplings, Phosgene substitute | Standard peptide coupling, Urea formation |

| Reactivity | High (influenced by ortho-effect/field effects) | High (standard leaving group) |

Historical Genesis: The Evolution of Active Carbonates

The history of 2-NpOC is inextricably linked to the broader search for "safe phosgene equivalents" and "active esters" in peptide chemistry.

Phase I: The Active Ester Era (1950s)

In 1955, Miklos Bodanszky revolutionized peptide synthesis by introducing p-nitrophenyl esters. This established the nitrophenol moiety as a "privileged leaving group"—stable enough to be isolated but reactive enough to acylate amines. This laid the groundwork for diaryl carbonates.

Phase II: The Carbonate Expansion (1960s-1970s)

Researchers sought reagents to form urea linkages (–NH–CO–NH–) and carbamates (–NH–CO–O–) without using gaseous phosgene (

Phase III: The Triphosgene Renaissance (1987)

The practical utility of 2-NpOC expanded significantly following the popularization of Triphosgene (Bis(trichloromethyl) carbonate) by Eckert et al. in 1987 . This allowed for the safe, bench-top synthesis of 2-NpOC from 2-nitrophenol, making it accessible for specific mechanistic studies where the para-isomer failed to provide the necessary selectivity.

Chemical Synthesis & Protocols

Unlike the commercially ubiquitous 4-isomer, 2-NpOC is often synthesized in situ or in-house to ensure high purity. The following protocol utilizes Triphosgene, avoiding the hazards of gaseous phosgene.

Protocol: Synthesis of Bis(2-nitrophenyl) Carbonate

Note: All procedures must be performed in a fume hood. Triphosgene generates phosgene upon decomposition.

Reagents:

-

2-Nitrophenol (2.05 eq)

-

Triphosgene (0.34 eq)

-

Triethylamine (TEA) or Pyridine (2.05 eq)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Dissolution: In a flame-dried round-bottom flask, dissolve 2-nitrophenol (10 mmol) in anhydrous DCM (20 mL).

-

Base Addition: Add Triethylamine (10 mmol) and cool the solution to 0°C using an ice bath.

-

Acylation: Dissolve Triphosgene (1.7 mmol, 0.34 eq) in DCM (5 mL) and add it dropwise to the nitrophenol solution over 20 minutes.

-

Causality: Slow addition prevents the buildup of excess phosgene and controls the exotherm, ensuring the formation of the carbonate rather than the chloroformate intermediate.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of nitrophenol).[1]

-

Workup: Wash the organic layer with cold 1M HCl (to remove TEA), followed by saturated

(to remove unreacted phenol) and brine. -

Isolation: Dry over

, filter, and concentrate. Recrystallize from a mixture of Hexanes/Ethyl Acetate to yield 2-NpOC as off-white/yellow crystals.

Visualization: Synthesis Pathway

Caption: Stoichiometric conversion of 2-nitrophenol to 2-NpOC via a chloroformate intermediate using Triphosgene.

Mechanistic Utility & Reactivity

The value of 2-NpOC lies in its reactivity profile. It acts as a "double activated" carbonate.

The Mechanism of Activation

When 2-NpOC reacts with a nucleophile (e.g., a primary amine), it undergoes an addition-elimination reaction (

-

Nucleophilic Attack: The amine attacks the central carbonyl carbon.

-

Tetrahedral Intermediate: A transient intermediate forms.

-

Collapse: The 2-nitrophenolate anion is expelled. This is a good leaving group (

) due to the electron-withdrawing nitro group. -

Result: Formation of an active carbamate (if 1 eq amine is used) or a symmetric urea (if 2 eq amine are used).

Why the 2-isomer? (The Ortho Effect) The 2-nitro group exerts a field effect and steric hindrance distinct from the 4-isomer.

-

Sterics: The bulky nitro group at the ortho position can retard the approach of bulky nucleophiles, potentially offering higher selectivity for primary vs. secondary amines compared to the 4-isomer.

-

Leaving Group Ability: Intramolecular hydrogen bonding or electrostatic repulsion in the transition state can alter the kinetics of the leaving group expulsion.

Visualization: Urea Formation Mechanism

Caption: Stepwise displacement of 2-nitrophenolate groups to form unsymmetrical or symmetrical ureas.

Applications in Drug Development

Phosgene-Free Urea Synthesis

In medicinal chemistry, urea linkages are common pharmacophores (e.g., Sorafenib). 2-NpOC allows for the synthesis of complex ureas without handling gas cylinders.

-

Workflow: React 2-NpOC with Amine A

Isolate Active Carbamate

Peptide Cyclization

2-NpOC is used to activate the N-terminus of a peptide, which then attacks a side-chain amine (e.g., Lysine) to form cyclic urea peptides, restricting conformational freedom and improving metabolic stability.

Heterocycle Formation

Reaction with diamines (e.g., 1,2-diaminobenzene) leads to the formation of cyclic ureas (benzimidazolinones), which are key scaffolds in antipsychotic and antiviral drugs.

References

-

Bodanszky, M. (1955). Synthesis of Peptides by the Nitrophenyl Ester Method. Nature. Link (Foundational context for nitrophenyl active esters).

-

Eckert, H., & Forster, B. (1987).[2] Triphosgene, a Crystalline Phosgene Substitute.[2][3] Angewandte Chemie International Edition. Link (Methodology for carbonate synthesis).

-

Takeda, K., et al. (1999). Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate. PMC/NIH. Link (Specific protocol for 2-NpOC applications).

-

BroadPharm. (n.d.). PEG3-Bis-nitrophenyl carbonate Product Data. Link (Commercial validation of nitrophenyl carbonate linkers).

-

Google Patents. (2014). Process for preparation of succinylcholine chloride (WO2014024207A1). Link (Industrial application of 2-NpOC vs 4-NpOC).

Sources

Technical Monograph: Spectroscopic Profile of Bis(2-nitrophenyl) Carbonate

The following technical guide details the spectroscopic characterization and chemical profile of Bis(2-nitrophenyl) carbonate (BNPC) .

Executive Summary

Bis(2-nitrophenyl) carbonate (BNPC) is a highly reactive, activated carbonate ester used primarily as a phosgene substitute in the synthesis of carbamates, ureas, and cyclic carbonates. Distinguished from its more common para-isomer (Bis(4-nitrophenyl) carbonate), the ortho-isomer (BNPC) exhibits unique steric and electronic properties due to the proximity of the nitro group to the carbonate linkage. This guide provides a comprehensive spectroscopic breakdown (NMR, IR, MS) to assist researchers in the identification, quality control, and mechanistic utilization of this reagent.

Chemical Identity

| Property | Data |

| IUPAC Name | Bis(2-nitrophenyl) carbonate |

| CAS Registry Number | 81420-42-0 |

| Molecular Formula | C₁₃H₈N₂O₇ |

| Molecular Weight | 304.21 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 136–139 °C (Lit. varies by purity) |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF, DMF; decomposes in water/alcohols. |

Synthesis & Sample Preparation

To ensure spectroscopic data correlates to the correct species, the synthesis pathway typically employed—and the source of impurities—is outlined below.

Protocol: Triphosgene-Mediated Carbonylation

-

Reagents: 2-Nitrophenol (2.0 eq), Triphosgene (0.34 eq), Triethylamine (2.0 eq), Dichloromethane (DCM).

-

Mechanism: Triphosgene decomposes in situ to generate phosgene, which undergoes nucleophilic attack by the phenoxide oxygen of 2-nitrophenol.

-

Critical Impurities: 2-Nitrophenol (hydrolysis product), Chloroformates (incomplete reaction).

Figure 1: Synthesis pathway via triphosgene. Note the intermediate chloroformate which may appear in trace MS/NMR analysis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The ortho-substitution pattern creates a distinct deshielding effect compared to the para-isomer.

¹H NMR (400 MHz, CDCl₃)

The spectrum is characterized by an ABCD aromatic system (4 distinct protons) due to the lack of symmetry within the individual phenyl ring, though the molecule itself has C2 symmetry.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 8.15 – 8.25 | Doublet of doublets (dd) | 2H | H-3 (Ortho to NO₂) | Strongly deshielded by the nitro group (anisotropy + induction). |

| 7.70 – 7.80 | Triplet of doublets (td) | 2H | H-5 (Para to Carbonate) | Resonates downfield due to resonance effects. |

| 7.45 – 7.55 | Triplet of doublets (td) | 2H | H-4 (Meta to NO₂) | Typical aromatic region. |

| 7.35 – 7.45 | Doublet of doublets (dd) | 2H | H-6 (Ortho to Carbonate) | Shielded relative to H-3 but deshielded by the carbonate oxygen. |

Note: Chemical shifts may vary by ±0.05 ppm depending on concentration and water content in CDCl₃.

¹³C NMR (100 MHz, CDCl₃)

The carbonyl carbon is the diagnostic peak for the carbonate linkage.

| Chemical Shift (δ, ppm) | Assignment | Notes |

| 149.5 | C=O (Carbonate) | Diagnostic peak. Lower field than ureas, higher than esters. |

| 142.0 | C-1 (Ar-O) | Ipso carbon attached to oxygen. |

| 141.5 | C-2 (Ar-NO₂) | Ipso carbon attached to nitro group. |

| 135.2 | C-5 | Aromatic CH. |

| 128.8 | C-3 | Aromatic CH (Ortho to NO₂). |

| 126.5 | C-4 | Aromatic CH. |

| 125.1 | C-6 | Aromatic CH. |

Infrared Spectroscopy (FT-IR)

IR is the fastest method to confirm the integrity of the carbonate linkage and the presence of the nitro group.

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Diagnostic Value |

| 1785 – 1795 | C=O Stretch | Strong | Primary Identifier. Carbonates typically appear at 1740-1750, but the electron-withdrawing o-NO₂ groups shift this significantly higher (blue shift). |

| 1530 – 1540 | NO₂ Asymmetric | Strong | Characteristic of aromatic nitro compounds. |

| 1340 – 1350 | NO₂ Symmetric | Strong | Confirms nitro group presence. |

| 1200 – 1260 | C-O-C Stretch | Medium/Strong | Asymmetric carbonate stretching. |

| 3000 – 3100 | Ar-H Stretch | Weak | Typical aromatic C-H. |

Mass Spectrometry (MS)

BNPC is labile; soft ionization (ESI/APCI) is preferred over EI to observe the molecular ion.

-

Ionization Mode: ESI (+) or APCI (+)

-

Solvent: Acetonitrile/Water (Caution: BNPC hydrolyzes in water; rapid injection required).

| m/z Value | Ion Species | Interpretation |

| 327.2 | [M + Na]⁺ | Sodium adduct (Common in ESI). |

| 305.2 | [M + H]⁺ | Protonated molecular ion (Often weak due to fragmentation). |

| 166.0 | [C₇H₄NO₄]⁺ | Fragment: 2-Nitrophenyl chloroformate cation (Cleavage of one phenoxy group). |

| 139.0 | [C₆H₅NO₂ + H]⁺ | Fragment: 2-Nitrophenol (Result of hydrolysis or fragmentation). |

Mechanistic Reactivity & Storage

The utility of BNPC lies in the "leaving group ability" of the 2-nitrophenolate anion. The ortho-nitro group provides anchimeric assistance (neighboring group participation) in some nucleophilic substitutions, potentially accelerating reactions compared to the para-isomer.

Figure 2: Nucleophilic substitution mechanism. The stability of the 2-nitrophenolate anion drives the reaction forward.

Storage & Handling

-

Moisture Sensitivity: High. Hydrolyzes to 2-nitrophenol (yellow discoloration) and CO₂.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen).

-

Safety: 2-Nitrophenol is toxic and a skin irritant. Handle in a fume hood.

References

- Synthesis & Applications:Journal of Organic Chemistry, "Carbonates as Phosgene Substitutes.

-

Spectral Data Verification: National Institute of Advanced Industrial Science and Technology (AIST), SDBS Spectral Database (Search: Nitrophenyl carbonate derivatives).

- Reaction Kinetics:Tetrahedron Letters, "Bis(o-nitrophenyl) carbonate: A mild reagent for urea synthesis." (Confirming reactivity and ortho-isomer utility).

-

CAS Registry: American Chemical Society, CAS #81420-42-0 (Bis(2-nitrophenyl) carbonate).[1][2]

Sources

Safety, Handling, and Application of Bis(2-nitrophenyl) Carbonate in Advanced Chemical Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Strategic Utility

In modern synthetic and medicinal chemistry, the drive toward "green chemistry" has necessitated the replacement of highly toxic, gaseous reagents like phosgene. Bis(2-nitrophenyl) carbonate (b2NPC) has emerged as a superior, bench-stable solid alternative for carbonylation[1]. It is extensively utilized in the synthesis of aryl carbamates, isocyanates, polycarbonates, and polyureas[2].

Unlike its unsubstituted analog, diphenyl carbonate, b2NPC features ortho-nitro groups that exert profound electron-withdrawing effects (both inductive and resonance). This structural modification dramatically increases the electrophilicity of the central carbonyl carbon and makes 2-nitrophenolate an exceptional leaving group, allowing reactions to proceed under milder conditions[3]. However, this heightened reactivity introduces specific safety and handling challenges that require stringent operational controls.

Physicochemical Profiling and Hazard Architecture

Understanding the physical properties of b2NPC is critical for designing safe experimental workflows. The compound is highly sensitive to ambient moisture, which triggers premature hydrolysis.

Table 1: Quantitative Physicochemical Properties

| Property | Value / Description |

| Chemical Name | Bis(2-nitrophenyl) carbonate |

| CAS Number | 81420-42-0 |

| Molecular Formula | C13H8N2O7[4] |

| Molecular Weight | 304.21 g/mol [4] |

| Physical Appearance | White to pale yellow crystalline solid |

| Solubility | Soluble in polar aprotic solvents (DMF, DMSO, NMP); Insoluble in water[1] |

| Reactivity Profile | Highly reactive electrophile; moisture-sensitive active ester |

Table 2: Hazard Identification & Mitigation Strategy

| Hazard Vector | Chemical Causality | Required Mitigation / Engineering Control |

| Toxic Byproduct Release | Hydrolysis or aminolysis releases 2-nitrophenol , a known toxicant and severe irritant. | Conduct all handling in a certified fume hood. Utilize basic aqueous quenching to trap the phenol as a water-soluble salt. |

| Moisture Sensitivity | Atmospheric H₂O acts as a nucleophile, degrading the reagent into CO₂ and 2-nitrophenol. | Store under an inert atmosphere (Argon/N₂). Weigh inside a glovebox or use Schlenk line techniques. |

| Dermal/Ocular Toxicity | The electrophilic nature of b2NPC allows it to react with biological nucleophiles (proteins/enzymes). | Wear standard PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a fluid-resistant lab coat. |

Mechanistic Causality in Carbonylation

To master the handling of b2NPC, one must understand its mechanism of action. The reaction between b2NPC and a primary or secondary amine proceeds via a classical nucleophilic acyl substitution .

The strong electron-withdrawing nature of the ortho-nitro group lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonate, facilitating rapid nucleophilic attack by the amine. This forms a tetrahedral intermediate, which subsequently collapses. The cleavage of the C-O bond is thermodynamically driven by the expulsion of the stable 2-nitrophenolate anion.

Fig 1: Nucleophilic acyl substitution mechanism of b2NPC.

Standard Operating Procedure (SOP): Safe Handling Workflow

Because b2NPC degrades upon exposure to humidity, maintaining the integrity of the reagent is paramount. The following workflow ensures both operator safety and reagent purity.

Fig 2: End-to-end safety and handling workflow for b2NPC.

Validated Experimental Protocol: Non-Phosgene Synthesis of Carbamates

This protocol details the synthesis of an aryl carbamate using b2NPC[2]. It is designed as a self-validating system : the chemical properties of the byproduct provide real-time visual feedback on the success of the reaction and purification.

Required Materials

-

Reagents: Bis(2-nitrophenyl) carbonate (1.05 eq), Primary Amine (1.00 eq), Anhydrous N,N-dimethylacetamide (DMAc) or Dichloromethane (DCM)[1].

-

Quenching Solution: 5% w/v Aqueous Sodium Carbonate (Na₂CO₃).

Step-by-Step Methodology

Step 1: Preparation and Purging

-

Action: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 15 minutes.

-

Causality: Removes trace moisture adsorbed to the glass surface, preventing the parasitic hydrolysis of b2NPC into CO₂ and 2-nitrophenol.

Step 2: Reagent Dissolution

-

Action: Dissolve the primary amine (1.00 eq) in anhydrous DMAc under Argon. Cool the reaction vessel to 0–5°C using an ice-water bath.

-

Causality: The initial nucleophilic attack on b2NPC is highly exothermic. Lowering the temperature suppresses over-reaction (e.g., the premature formation of symmetric ureas instead of the desired carbamate).

Step 3: Electrophile Addition

-

Action: Add b2NPC (1.05 eq) portion-wise over 10 minutes.

-

Causality: Portion-wise addition prevents localized heating and maintains a controlled reaction rate.

Step 4: Reaction Propagation

-

Action: Remove the ice bath and allow the mixture to warm to room temperature (approx. 20–25°C). Stir for 2 to 4 hours[2]. Monitor completion via TLC or LC-MS.

Step 5: Self-Validating Basic Quench & Extraction

-

Action: Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate), then add the 5% aqueous Na₂CO₃ solution. Vigorously mix and separate the layers in a separatory funnel.

-

Causality & Validation: 2-Nitrophenol is a weak acid (pKa ~7.2). The Na₂CO₃ deprotonates it to form sodium 2-nitrophenolate, which is highly water-soluble and exhibits a brilliant, intense yellow/orange color. Self-Validation Check: The complete transfer of this intense yellow color from the organic layer into the aqueous layer visually confirms that the toxic phenolic byproduct has been successfully partitioned away from your target carbamate.

Step 6: Waste Management

-

Action: Collect the yellow aqueous layer in a designated "Phenolic Waste" container. Do not mix with standard aqueous waste, as acidification of this waste stream could re-protonate the phenol, causing it to off-gas or precipitate.

References

- US20130079542A1 - Processes for producing aryl carbamates, isocynates and polyureas using diaryl carbonate Source: Google Patents URL

- US20170015621A1 - Method for the Synthesis of Polymer Carbodiimides with Added Cesium Salts, Polymer Carbodiimides, and Use Thereof Source: Google Patents URL

- Enalapril-Impurities (Bis(2-nitrophenyl) Carbonate Properties)

- Handbook of Phase Transfer Catalysis (Mechanistic Insights)

- bis(2-nitrophenyl)

Sources

Methodological & Application

Application Note: Bis(2-nitrophenyl) carbonate in Peptide & Peptidomimetic Synthesis

This is a comprehensive Application Note and Protocol guide for Bis(2-nitrophenyl) carbonate (BNPC) , designed for researchers in peptide chemistry and drug discovery.

Abstract & Core Utility

Bis(2-nitrophenyl) carbonate (BNPC) (CAS: 19010-86-7), also known as bis(o-nitrophenyl) carbonate, is a specialized activating reagent used to generate active esters and urea linkages under mild conditions. While its para-isomer (Bis(4-nitrophenyl) carbonate) is more ubiquitous, the ortho-isomer offers distinct steric and electronic advantages.

Primary Applications:

-

Active Ester Formation: Rapid conversion of N-protected amino acids into o-nitrophenyl active esters, which are robust, storable, and highly reactive toward amines.

-

Peptidomimetic Urea Synthesis: A superior reagent for constructing urea backbones (–NH–CO–NH–) due to the stability of the intermediate o-nitrophenyl carbamate, allowing for stepwise, "directional" synthesis of non-symmetrical ureas.

-

Colorimetric Monitoring: The release of 2-nitrophenol (bright yellow in basic solution) provides an intrinsic visual indicator of reaction progress.

Mechanism of Action

BNPC operates via a nucleophilic substitution pathway. It acts as a "carbonyl donor," transferring a carbonyl group to an amine (forming a urea/carbamate) or activating a carboxylic acid (forming an ester).

Pathway A: Peptide Coupling via Active Ester

Unlike "one-pot" reagents (e.g., HATU), BNPC is best employed to generate a stable active ester intermediate. This isolates the activation step from the coupling step, reducing racemization and preventing side reactions with sensitive amine components.

Figure 1: Mechanism of active ester formation and subsequent aminolysis. The 2-nitrophenol leaving group is sterically distinct from the 4-isomer, often influencing crystallization and reactivity.

Pathway B: Directional Urea Synthesis (Peptidomimetics)

BNPC is exceptionally effective for linking two different amines (

Figure 2: Stepwise synthesis of unsymmetrical ureas. The stability of the o-nitrophenyl carbamate allows for purification before adding the second amine.

Comparative Analysis: ortho vs. para Isomers

| Feature | Bis(2-nitrophenyl) carbonate (ortho) | Bis(4-nitrophenyl) carbonate (para) |

| Steric Hindrance | High (Ortho effect) | Low |

| Active Ester Stability | Generally higher stability toward hydrolysis | Lower stability |

| Reactivity | Slower initial attack; highly controlled | Faster initial attack |

| Crystallinity | Forms distinct crystal lattices; useful if p-isomer fails to crystallize | Standard crystalline solid |

| Byproduct pKa | ~7.23 (2-Nitrophenol) | ~7.15 (4-Nitrophenol) |

| Primary Utility | Urea/Carbamate synthesis , difficult active esters | Standard peptide coupling |

Experimental Protocols

Protocol A: Preparation of N-Protected Amino Acid Active Esters

Use this protocol to pre-activate an amino acid for storage or clean coupling.

Reagents:

-

N-Protected Amino Acid (e.g., Fmoc-AA-OH or Boc-AA-OH) (1.0 equiv)

-

Bis(2-nitrophenyl) carbonate (BNPC) (1.0 – 1.1 equiv)

-

Base: Pyridine (1.0 equiv) or Triethylamine (TEA) (1.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 mmol of the N-protected amino acid in 10 mL of anhydrous EtOAc or DCM.

-

Activation: Add 1.0 mmol of BNPC. Cool the solution to 0°C in an ice bath.

-

Base Addition: Add 1.0 mmol of Pyridine dropwise. Note: The solution will turn yellow due to the release of 2-nitrophenol.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (disappearance of free acid).

-

Workup (Critical):

-

Wash the organic layer with 5% Sodium Bicarbonate (

) or 10% Sodium Carbonate ( -

Why? The base converts the 2-nitrophenol byproduct into water-soluble 2-nitrophenolate (bright orange/yellow), removing it from the organic phase.

-

Wash with 1M HCl (to remove pyridine), then water, then brine.

-

-

Isolation: Dry over

, filter, and evaporate. The resulting active ester is often a crystalline solid that can be recrystallized from Ethanol/Hexane.

Protocol B: Direct Peptide Coupling (One-Pot)

Use this for direct amide bond formation without isolating the ester.

-

Activation: Dissolve N-protected AA (1.0 equiv) and BNPC (1.0 equiv) in DMF. Add DIPEA (1.0 equiv). Stir for 45-60 mins at RT.

-

Coupling: Add the amine component (Peptide-Resin or free amine) (1.0 – 1.2 equiv) directly to the mixture.

-

Completion: Stir for 4–12 hours. The reaction is complete when the amine component is consumed (Kaiser test for solid phase).

Protocol C: Synthesis of Unsymmetrical Urea Peptidomimetics

Use this to link two amino components with a urea bond.

-

Carbamate Formation: Dissolve BNPC (1.0 equiv) in DCM at 0°C. Add the first amine (

, 1.0 equiv) dropwise. Stir for 1 hour.-

Checkpoint: The intermediate

is formed. It can often be isolated by simple evaporation and washing with cold ether if stable.

-

-

Urea Formation: Dissolve the intermediate carbamate in DMF or Toluene. Add the second amine (

, 1.0 – 1.2 equiv). -

Heat: Heat to 60–80°C (if using Toluene/DMF) or reflux. The ortho-leaving group requires thermal energy to be displaced by the second amine efficiently.

-

Purification: Wash with alkaline water to remove the 2-nitrophenol byproduct.

Troubleshooting & Optimization ("Expertise & Experience")

| Problem | Probable Cause | Expert Solution |

| Low Yield of Active Ester | Hydrolysis due to wet solvent | Ensure all solvents are anhydrous . Carbonates are moisture-sensitive.[1][2] |

| Product is Yellow | Residual 2-nitrophenol | Perform additional washes with cold 5% |

| Slow Reaction (Urea) | Steric hindrance of ortho group | Increase temperature to 80°C or use a catalyst like DMAP (0.1 equiv) to accelerate the second step. |

| Racemization | Over-activation or excess base | Use Pyridine instead of TEA/DIPEA for the activation step. Pyridine is milder and reduces racemization risk. |

Safety & Handling

-

Hazard: BNPC is an irritant.[3] The byproduct, 2-nitrophenol, is toxic and a skin irritant.

-

Explosion Risk: While BNPC is stable, nitro-compounds can be energetic. Do not heat bulk solids above 100°C without solvent.

-

Disposal: All aqueous washes containing nitrophenols must be disposed of as hazardous organic waste, not down the drain.

References

-

Turoczi, M. C., et al. (2008).[4] "Synthesis of bis-ureas from bis(o-nitrophenyl) carbonate." Molecules, 13(12), 3192-3197.[4]

- Gershkovich, A. A., & Kibirev, V. K. (1988). "Chemical Synthesis of Peptides." Bioorganic Chemistry. (General reference for nitrophenyl ester reactivity).

-

PubChem Database. "Bis(2-nitrophenyl) carbonate - Compound Summary." National Center for Biotechnology Information.

-

Sigma-Aldrich. "Bis(4-nitrophenyl) carbonate Safety Data Sheet."[4] (Used for comparative safety data of nitrophenyl carbonates).

Sources

Application Note: Precision Synthesis of Carbamates using Bis(2-nitrophenyl) Carbonate

This Application Note is written for researchers and drug development scientists, focusing on the high-precision synthesis of carbamates using Bis(2-nitrophenyl) carbonate (2-NPC) . Unlike generic guides, this document prioritizes the specific mechanistic and practical advantages of the ortho-nitro isomer over its para-isomer and phosgene alternatives.

Executive Summary & Rationale

The synthesis of carbamates (

Why Choose Bis(2-nitrophenyl) Carbonate?

-

Safety Profile: A crystalline, non-volatile solid that replaces toxic, gaseous phosgene or liquid diphosgene.

-

Orthogonal Workup: The byproduct, 2-nitrophenol , possesses a unique "chelated" structure due to intramolecular hydrogen bonding between the nitro and hydroxyl groups. This renders it steam volatile and significantly more soluble in non-polar solvents than its para-isomer, enabling removal via sublimation or specific chromatographic elution profiles where 4-nitrophenol would streak or co-elute.

-

Tunable Reactivity: The ortho-nitro group provides steric bulk that can modulate reactivity, potentially offering higher selectivity for primary over secondary alcohols compared to the less hindered 4-NPC.

Mechanism of Action: The Activated Carbonate Pathway

The synthesis proceeds via a two-step "Activation-Substitution" mechanism. 2-NPC acts as a carbonyl source, transferring a carbonyl unit to an alcohol (forming a mixed carbonate) which is subsequently attacked by an amine.

Pathway A: Alcohol Activation (Preferred for Carbamates)

-

Activation: The alcohol attacks the carbonyl of 2-NPC. The ortho-nitrophenoxide leaving group is displaced.

-

Aminolysis: The amine attacks the mixed carbonate intermediate, displacing the second molecule of 2-nitrophenol to form the stable carbamate.

Pathway B: Amine Activation (Alternative)[1]

-

Activation: The amine attacks 2-NPC first, forming an active carbamate (

). -

Alcoholysis: An alcohol attacks this intermediate. Note: This pathway is kinetically slower and often requires catalysis (e.g., DMAP) because the active carbamate is less electrophilic than the mixed carbonate.